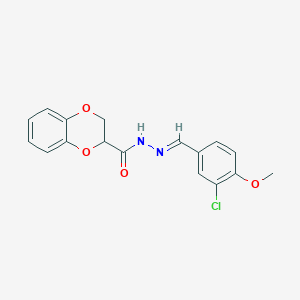
N-cyclopentyl-N'-3-pyridinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-3-pyridinylthiourea (CPTU) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are known to have various biological activities. CPTU has been shown to have significant effects on cellular processes, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N'-3-pyridinylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and increase the sensitivity of cancer cells to chemotherapy. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-N'-3-pyridinylthiourea in lab experiments is its relatively low toxicity. Additionally, this compound is readily available and can be synthesized using relatively simple techniques. However, one limitation of using this compound is its potential for off-target effects. Because this compound inhibits various enzymes and signaling pathways, it may have unintended effects on cellular processes.
Future Directions
There are several future directions for research on N-cyclopentyl-N'-3-pyridinylthiourea. One area of interest is its potential applications in cancer research. Specifically, this compound may be useful in combination with other chemotherapeutic agents to increase their efficacy. Additionally, further investigation into the mechanism of action of this compound may lead to the development of more targeted therapies. Finally, this compound may have potential applications in other areas of research, such as inflammation and bacterial infections.
Synthesis Methods
The synthesis of N-cyclopentyl-N'-3-pyridinylthiourea involves the reaction of cyclopentyl isothiocyanate with 3-pyridylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-cyclopentyl-N'-3-pyridinylthiourea has been studied extensively for its potential applications in scientific research. It has been shown to have significant effects on various cellular processes, including cell proliferation, apoptosis, and DNA damage response. These effects make this compound a promising candidate for further investigation in the fields of cancer research and drug discovery.
properties
IUPAC Name |
1-cyclopentyl-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c15-11(13-9-4-1-2-5-9)14-10-6-3-7-12-8-10/h3,6-9H,1-2,4-5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONXCLAQRPSPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)


![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)




